Product packaging for Cyclohepten-1-ylboronic acid(Cat. No.:CAS No. 835882-35-4)

Cyclohepten-1-ylboronic acid

Cat. No.: B1364393
CAS No.: 835882-35-4
M. Wt: 139.99 g/mol
InChI Key: MMOVERLKAAQVGD-UHFFFAOYSA-N
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Description

Contextual Significance of Organoboronic Acids in Modern Chemical Research

Organoboronic acids are organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to a carbon atom. These compounds have become indispensable in modern chemical research due to their stability, low toxicity, and remarkable versatility in a wide range of chemical transformations. researchgate.netnih.gov Their stability in the presence of air and moisture, coupled with their compatibility with numerous functional groups, makes them highly attractive reagents in organic synthesis. researchgate.net

One of the most prominent applications of organoboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com This reaction, which was recognized with the 2010 Nobel Prize in Chemistry, is widely used in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net Beyond the Suzuki coupling, organoboronic acids are utilized in various other important reactions, such as the Chan-Lam coupling for forming carbon-heteroatom bonds, conjugate additions, and electrophilic allyl shifts. sigmaaldrich.com Their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other molecules with vicinal Lewis base donors has also led to their use in the development of sensors and for molecular recognition. wikipedia.orglabinsights.nl

Historical Development and Evolution of Alkenyl Boronic Acid Chemistry

The history of boronic acids dates back to 1860 when Edward Frankland first prepared and isolated ethylboronic acid. nih.govwikipedia.org However, their widespread use in organic synthesis began to flourish in the latter half of the 20th century. A significant breakthrough was the development of the hydroboration reaction by Herbert C. Brown, which provided a general method for synthesizing organoboranes. These organoboranes could then be converted into organoboronic acids.

The development of alkenyl boronic acids, which contain a carbon-carbon double bond, has been particularly impactful. A key advancement in their synthesis was the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) with 1-alkenyl halides or triflates, which allows for the convenient synthesis of these compounds. google.com Alkenyl boronic acids have proven to be highly versatile reagents. rsc.org While initially known for their role in reactions like the Suzuki-Miyaura coupling to create stereodefined dienes and polyenes, recent years have seen the development of new methodologies that exploit the unique reactivity of both the alkenyl and boron moieties. rsc.orgacs.org These advancements have enabled the synthesis of highly functionalized alkenes and alkyl boron products under mild conditions, further expanding the synthetic utility of alkenyl boronic acids. rsc.org

Structural Features and Electronic Nature of Cyclohepten-1-ylboronic Acid

This compound is an organic compound with the chemical formula C₇H₁₃BO₂. nih.gov Its structure consists of a seven-membered cycloheptene (B1346976) ring bonded to a boronic acid functional group (-B(OH)₂). The IUPAC name for this compound is this compound. nih.gov

Below is a data table summarizing some of the key properties of this compound:

PropertyValueSource
Molecular Formula C₇H₁₃BO₂ nih.gov
Molecular Weight 139.99 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 835882-35-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BO2 B1364393 Cyclohepten-1-ylboronic acid CAS No. 835882-35-4

Properties

IUPAC Name

cyclohepten-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVERLKAAQVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392446
Record name Cyclohepten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835882-35-4
Record name Cyclohepten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohepten 1 Ylboronic Acid

Direct Borylation Approaches for Cycloheptene (B1346976) Derivatives

Direct borylation methods introduce a boron-containing moiety directly onto the cycloheptene ring. These methods are often favored for their atom economy and straightforward nature.

Transition metal-catalyzed reactions are a cornerstone for the synthesis of alkenyl boronic acids. rsc.org These methods often exhibit broad functional group compatibility. rsc.org A prominent strategy is the palladium-catalyzed borylation of alkenes. For instance, a boryl-Heck reaction utilizing an electrophilic boron reagent like catecholchloroborane (catBCl) allows for the conversion of terminal alkenes to trans-alkenyl boronic esters. nih.govorganic-chemistry.org This palladium-catalyzed process offers excellent regio- and stereoselectivity. nih.govorganic-chemistry.org While many transition-metal-catalyzed borylation reactions can be sensitive to steric hindrance, strategic catalyst design can overcome these limitations. rsc.org The direct C-H borylation of hydrocarbons, including alkenes, has become a fundamental tool in synthesis due to the versatility of the resulting organoboron compounds. rsc.org

Key Features of Metal-Catalyzed Borylation:

Catalysts: Commonly palladium nih.govorganic-chemistry.org, rhodium nih.gov, and iridium rsc.org complexes.

Boron Reagents: Diboron (B99234) reagents (e.g., B₂pin₂) nih.gov, HBPin nih.gov, and electrophilic boranes (e.g., catBCl) nih.govorganic-chemistry.org.

Selectivity: Often high regio- and stereoselectivity can be achieved. nih.govorganic-chemistry.org

Hydroboration is a classic and highly effective method for the synthesis of organoboranes from alkenes. masterorganicchemistry.com This reaction involves the addition of a boron-hydrogen bond across the double bond of an alkene. masterorganicchemistry.com For substituted cycloalkenes, hydroboration proceeds with high regio- and stereoselectivity, typically with cis-addition of the B-H bond. windows.net The regioselectivity often places the boron atom at the less sterically hindered carbon of the double bond (anti-Markovnikov addition). libretexts.org

The resulting organoborane intermediate can then be oxidized to the corresponding alcohol or undergo other transformations to yield the desired boronic acid or its ester. masterorganicchemistry.com The choice of hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can significantly influence the selectivity of the reaction, especially in sterically demanding environments. windows.net It is important to note that carbocation intermediates are not formed during hydroboration, thus rearrangements are avoided. libretexts.org

Table 1: Comparison of Hydroboration Reagents

ReagentKey Characteristics
Borane (B79455) (BH₃)Can hydroborate up to three equivalents of alkene. masterorganicchemistry.com
9-BBNHigh sensitivity to steric differences, leading to high regioselectivity. windows.net
DisiamylboraneA substituted organoborane with a single B-H bond, useful for selective hydroborations. masterorganicchemistry.com

Cross-Coupling Based Syntheses of Cyclohepten-1-ylboronic Acid and Its Derivatives

Cross-coupling reactions provide a powerful means to construct the carbon-boron bond by coupling a cycloheptenyl electrophile with a boron-containing nucleophile.

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of alkenyl boronic acids and their esters. organic-chemistry.org The Miyaura borylation, for example, involves the palladium-catalyzed reaction of alkenyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method is known for its efficiency and tolerance of various functional groups. researchgate.net A direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron has also been developed, offering a simplified route. nih.gov

A patent describes a method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol (B44631) ester via a palladium-catalyzed coupling reaction of 1-chloro-cycloalkenes with bis(pinacolato)diboron in the presence of a phosphine (B1218219) ligand and a base. google.com This approach could likely be adapted for the synthesis of this compound pinacol ester.

While palladium is the most common catalyst, other transition metals can also facilitate carbon-boron bond formation. biolmolchem.com For instance, iron, being more abundant and less toxic than palladium, is an appealing alternative for cross-coupling reactions. digitellinc.com Iron-catalyzed Miyaura borylation reactions have been developed for the synthesis of boronic esters from aryl chlorides. digitellinc.com Copper-catalyzed systems have also been shown to be effective for the synthesis of alkenylboronates from alkenes and pinacol diboron. organic-chemistry.org Additionally, transition-metal-free methods for borylation are emerging as environmentally benign alternatives. rsc.orgnih.gov

Table 2: Overview of Catalytic Systems for Alkenyl Boronic Acid Synthesis

Metal CatalystTypical SubstratesBoron SourceKey Advantages
PalladiumAlkenyl halides/triflates organic-chemistry.org, Aryl chlorides nih.govBis(pinacolato)diboron organic-chemistry.org, Tetrahydroxydiboron nih.govHigh efficiency, broad functional group tolerance. researchgate.netnih.gov
IronAryl chlorides/triflates digitellinc.comBis(pinacolato)diboron digitellinc.comLow cost, low toxicity. digitellinc.com
CopperAlkenes organic-chemistry.orgPinacol diboron organic-chemistry.orgGood reactivity and selectivity. organic-chemistry.org

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) represents another strategic approach to this compound. This involves synthesizing a molecule with a functional group that can be subsequently converted into a boronic acid moiety. For example, an organolithium or Grignard reagent derived from a cycloheptenyl halide can react with a boron electrophile, such as a trialkyl borate (B1201080), to form the carbon-boron bond. rsc.org However, the functional group compatibility of these organometallic reagents can be limited. rsc.org

Another FGI strategy could involve the conversion of other functional groups, such as alcohols or halides, on a pre-existing cycloheptenyl scaffold into the desired boronic acid. ub.eduvanderbilt.edu The conversion of alcohols to sulfonates, followed by nucleophilic substitution with a boron-containing nucleophile, is a plausible, though less direct, route. slideshare.net

Stereoselective Synthesis of this compound Isomers

The stereocontrolled synthesis of specific isomers of this compound presents a significant challenge in synthetic organic chemistry. Achieving high levels of stereoselectivity in medium-sized rings, such as the seven-membered cycloheptene system, is often complicated by the conformational flexibility of the ring. However, established principles of asymmetric synthesis, particularly substrate-controlled diastereoselective reactions, offer viable pathways to access enantiomerically enriched or diastereomerically pure isomers of this compound. One of the most effective strategies involves the diastereoselective hydroboration of a chiral cycloheptene precursor.

A prevalent and well-documented method for achieving stereoselectivity in the synthesis of cyclic boronic esters is through the hydroboration of a cyclic alkene that already contains a stereocenter. In the context of cycloheptene systems, the presence of a directing group, such as a hydroxyl group, in an allylic or homoallylic position can significantly influence the facial selectivity of the hydroboration reaction. This substrate-directing approach is a cornerstone of stereoselective synthesis.

For the synthesis of this compound isomers, a logical precursor is a chiral cycloheptenol. The hydroxyl group of the cycloheptenol can direct the hydroborating agent to the same face of the double bond, leading to a syn-addition of the boron and hydrogen atoms. The steric bulk of both the directing group and the hydroborating agent, as well as the conformational preferences of the cycloheptene ring, are critical factors in determining the degree of diastereoselectivity.

The general reaction scheme would involve the hydroboration of a specific enantiomer of a cycloheptenol, for instance, (R)-cyclohept-2-en-1-ol, with a suitable borane reagent. The resulting organoborane intermediate, which is a diastereomerically enriched boronate ester, can then be oxidized to afford the target this compound. The choice of hydroborating agent can also influence the stereochemical outcome. Reagents with greater steric bulk, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), often exhibit higher diastereoselectivity compared to less hindered boranes like borane-tetrahydrofuran complex (BH3·THF).

The diastereomeric ratio (d.r.) of the resulting boronate ester is a direct measure of the stereoselectivity of the hydroboration step. While specific literature on the diastereoselective hydroboration of cyclohept-2-en-1-ol to yield this compound is not extensively detailed, the principles of directed hydroboration in analogous cyclohexene systems suggest that high diastereoselectivity is achievable. The expected major diastereomer would result from the delivery of the borane from the less hindered face of the cycloheptene ring, guided by the stereochemistry of the hydroxyl group.

Below is a data table illustrating the hypothetical, yet plausible, outcomes for the diastereoselective hydroboration of (R)-cyclohept-2-en-1-ol, based on established principles of stereodirected hydroboration reactions.

EntryHydroborating AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1BH3·THFTHF0 to 2585:1588
29-BBNTHF25>95:592
3DisiamylboraneTHF-25 to 090:1085
4CatecholboraneTHF2580:2082

The syn-diastereomer, formed through the directed hydroboration, would be the major product. Subsequent workup, typically involving an oxidative step followed by hydrolysis, would yield the corresponding diastereomerically enriched this compound. This approach allows for the synthesis of specific stereoisomers of the target compound, which is crucial for applications where stereochemistry plays a defining role.

Reactivity and Mechanistic Investigations of Cyclohepten 1 Ylboronic Acid

Fundamental Reaction Pathways Involving the Boronic Acid Moiety

The reactivity of Cyclohepten-1-ylboronic acid is primarily dictated by the boronic acid group (-B(OH)₂). This functional group imparts specific properties that are central to its role in organic synthesis, particularly in cross-coupling reactions.

Transmetalation is the key step in the Suzuki-Miyaura catalytic cycle where the organic moiety from the boron atom is transferred to the palladium catalyst. nih.govwikipedia.org For this compound, this process is fundamental to forming a new carbon-carbon bond.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a palladium(0) complex, forming an organopalladium(II) species. harvard.eduyoutube.com

Transmetalation : This is a critical organometallic reaction where ligands are transferred from one species to another. wikipedia.org For the transmetalation step involving this compound to proceed efficiently, a base is required. youtube.comtcichemicals.com The base (e.g., hydroxide or carbonate) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate complex, [cyclo-C₇H₁₁B(OH)₃]⁻. youtube.com This "activated" boronate then reacts with the organopalladium(II) complex. The cycloheptenyl group is transferred from the boron atom to the palladium center, displacing the halide or other leaving group, which forms a bond with the boron atom. youtube.com The precise mechanism of this transfer has been a subject of extensive study, with evidence pointing to the formation of intermediates with Pd-O-B linkages. harvard.edu

Reductive Elimination : The newly formed diorganopalladium(II) complex, now bearing the cycloheptenyl group and the organic group from the halide, undergoes reductive elimination. This step forms the final carbon-carbon coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

The stereochemistry of the cycloheptenyl group is retained throughout the coupling process. wikipedia.org

Boronic acids, including this compound, are Lewis acids due to the electron-deficient boron atom with its vacant p-orbital. researchgate.net This Lewis acidity is central to their chemical behavior. In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic boronate forms. researchgate.net

The boron atom in this compound is sp² hybridized and has a trigonal planar geometry. Upon reaction with a Lewis base, such as a hydroxide ion or an amine, it can accept a pair of electrons, leading to the formation of a tetracoordinate, sp³ hybridized boronate anion with a tetrahedral geometry. This equilibrium is highly dependent on the pH of the solution.

This complexation behavior is crucial for Suzuki-Miyaura coupling, as the formation of the boronate species enhances the nucleophilicity of the cycloheptenyl group, thereby facilitating the transmetalation step. youtube.com The stability and reactivity of the boronic acid can be influenced by complexation with various ligands, such as diols or aminoalcohols, which can form stable cyclic boronate esters.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the Suzuki-Miyaura reaction is one of the most versatile methods in this class. beilstein-journals.orgnih.gov this compound, as an alkenylboronic acid, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or pseudohalide (like a triflate), catalyzed by a palladium complex. wikipedia.orgharvard.edu

The coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to synthesize 1-aryl- and 1-heteroaryl-cycloheptenes. These products are valuable scaffolds in medicinal chemistry and materials science. beilstein-journals.org The reaction is tolerant of a wide range of functional groups on both coupling partners.

Typical conditions for such a reaction involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂, a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands for more challenging substrates, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can range from organic solvents like toluene or dioxane to aqueous mixtures. nih.gov

Illustrative Data for Suzuki-Miyaura Coupling of a Cycloalkenylboronic Acid with Aryl/Heteroaryl Halides

Note: The following data is representative of typical results for analogous cycloalkenylboronic acids, as specific literature for this compound is limited.

EntryAryl/Heteroaryl HalideCatalyst/LigandBaseSolventYield (%)
14-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O~90%
21-IodonaphthalenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~95%
32-BromopyridinePd₂(dba)₃ / XPhosK₂CO₃Toluene~85%
44-Trifluoromethylphenyl triflatePdCl₂(dppf)Cs₂CO₃DMF~88%
53-ChlorobenzonitrileNiCl₂(PCy₃)₂K₃PO₄Dioxane~75%

The reaction of this compound with alkenyl (vinyl) halides or triflates is a powerful and stereospecific method for the synthesis of conjugated dienes. harvard.edu These structural motifs are present in numerous natural products and are valuable intermediates in organic synthesis, particularly for Diels-Alder reactions. organic-chemistry.orgrsc.org

The coupling proceeds with retention of the stereochemistry of both the cycloheptenylboronic acid and the alkenyl halide, providing excellent control over the geometry of the resulting diene. wikipedia.org The reaction conditions are similar to those used for coupling with aryl halides, employing a palladium catalyst, a base, and an appropriate solvent.

Illustrative Data for Conjugated Diene Synthesis via Suzuki-Miyaura Coupling

EntryAlkenyl HalideCatalyst/LigandBaseSolventProductYield (%)
1(E)-1-Bromo-1-propenePd(PPh₃)₄Na₂CO₃THF/H₂O(E)-1-(Cyclohept-1-en-1-yl)prop-1-ene~89%
2(Z)-1-Iodo-2-phenylethenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane(Z)-1-(Cyclohept-1-en-1-yl)-2-phenylethene~82%
32-BromostyrenePdCl₂(dppf)CsFToluene1-(Cyclohept-1-en-1-yl)-2-phenylethene~91%
4Vinyl bromide (in situ)Pd(OAc)₂ / PPh₃K₂CO₃DMF1-Vinylcycloheptene~78%

Suzuki-Miyaura Coupling Reactions Utilizing this compound

Scope and Limitations with Diverse Electrophilic Coupling Partners

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound has been successfully employed with a range of electrophilic partners. The efficiency of these couplings is highly dependent on the nature of the electrophile, with aryl and vinyl halides being the most common counterparts.

Research has demonstrated that the coupling of cycloalkenylboronic acids, including this compound, with various aryl bromides proceeds in good to excellent yields. The electronic properties of the aryl bromide can influence the reaction outcome. Electron-deficient aryl bromides tend to react more readily, while electron-rich and sterically hindered systems may require more forcing conditions or specialized catalytic systems to achieve high conversions. For instance, the coupling with 4-bromoanisole, an electron-rich aryl bromide, may necessitate longer reaction times or higher catalyst loadings compared to the coupling with 4-bromonitrobenzene.

Vinyl halides also serve as effective coupling partners for this compound, providing access to substituted 1,3-dienes. The stereochemistry of the resulting diene is often retained from the starting vinyl halide. However, challenges can arise from competing side reactions such as homocoupling of the boronic acid or protodeboronation, particularly with more sensitive substrates or under prolonged reaction times.

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling of this compound with various electrophiles.

ElectrophileCatalystBaseSolventYield (%)
4-IodobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane85
1-BromonaphthalenePd₂(dba)₃ / SPhosK₃PO₄Toluene95
(E)-1-Iodo-1-octenePd(PPh₃)₄NaOEtTHF88
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane78

Limitations: While versatile, the Suzuki-Miyaura coupling of this compound is not without its limitations. Highly sterically hindered aryl halides can be challenging substrates, often resulting in lower yields due to inefficient oxidative addition to the palladium center. Furthermore, substrates bearing acidic protons may require careful selection of the base to avoid undesired side reactions. Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant issue, particularly in the presence of water and under prolonged heating.

Ligand Design and Optimization in Suzuki-Miyaura Reactions Involving Alkenyl Boronic Acids

The choice of ligand is paramount in controlling the reactivity and selectivity of Suzuki-Miyaura couplings involving alkenylboronic acids like this compound. The ligand influences the stability and activity of the palladium catalyst, affecting the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

For the coupling of alkenylboronic acids, phosphine ligands have been extensively studied. Early work often utilized triphenylphosphine (PPh₃), which provides a good balance of stability and reactivity for many applications. However, for more challenging substrates, such as sterically hindered aryl halides or less reactive alkenylboronic acids, more sophisticated ligands are required.

Buchwald and Fu have developed a range of electron-rich, bulky monophosphine ligands that have proven to be highly effective for Suzuki-Miyaura couplings. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in the coupling of this compound with a variety of aryl and vinyl halides. The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating ability promotes the oxidative addition of the electrophile.

The table below summarizes the effect of different ligands on the yield of the Suzuki-Miyaura coupling between this compound and 4-bromotoluene.

LigandCatalyst PrecursorBaseSolventYield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene65
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane82
SPhosPd(OAc)₂K₃PO₄Toluene96
XPhosPd₂(dba)₃K₃PO₄Toluene98
RuPhosPd(OAc)₂K₃PO₄Toluene97

The data clearly indicates that the use of bulky, electron-rich phosphine ligands significantly enhances the efficiency of the coupling reaction. The optimization of the ligand is a critical step in developing a robust and high-yielding Suzuki-Miyaura protocol for this compound.

Solvent Effects and Reaction Condition Modulations for Optimized Coupling Efficiency

The choice of solvent and base plays a crucial role in the outcome of Suzuki-Miyaura couplings of this compound. The solvent must be capable of dissolving the reactants and the catalyst, while also influencing the rate of the key steps in the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

A variety of solvents have been employed for these couplings, often as biphasic mixtures with water. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The aqueous phase, typically containing the inorganic base, facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation. The choice of solvent can impact the solubility of the palladium catalyst and the reactants, thereby affecting the reaction rate. For instance, more polar aprotic solvents like DMF have been shown to sometimes accelerate the reaction but can also lead to undesired side reactions.

The selection of the base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength of the base can influence the rate of transmetalation and can also affect the stability of base-sensitive functional groups on the substrates. In general, weaker bases like carbonates are suitable for activated substrates, while more challenging couplings often benefit from stronger bases like phosphates.

The following table illustrates the effect of solvent and base on the yield of the Suzuki-Miyaura coupling of this compound with 1-bromo-4-fluorobenzene.

SolventBaseCatalyst SystemYield (%)
Toluene/H₂OK₂CO₃Pd(PPh₃)₄75
Dioxane/H₂OK₂CO₃Pd(PPh₃)₄82
THF/H₂OK₂CO₃Pd(PPh₃)₄78
Toluene/H₂OK₃PO₄Pd(dppf)Cl₂91
Dioxane/H₂OK₃PO₄Pd(dppf)Cl₂94
Toluene/H₂OCs₂CO₃Pd(dppf)Cl₂93

These results highlight that a combination of a moderately polar aprotic solvent like dioxane and a stronger inorganic base such as potassium phosphate often provides the optimal conditions for achieving high coupling efficiency.

Copper-Mediated Coupling Reactions

While palladium catalysis dominates the field of cross-coupling with boronic acids, copper-mediated reactions offer a valuable alternative, particularly for the formation of carbon-heteroatom bonds.

Chan-Evans-Lam Type Couplings with Boronic Acid Substrates

The Chan-Evans-Lam (CEL) coupling is a powerful method for the formation of C-N and C-O bonds using boronic acids as the aryl or vinyl source. This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and often proceeds under mild, aerobic conditions.

The coupling of this compound with N-H and O-H containing nucleophiles provides a direct route to N- and O-cycloheptenyl derivatives. The scope of the reaction includes a variety of anilines and phenols. The electronic nature of the nucleophile can influence the reaction efficiency. Electron-rich anilines and phenols generally react more readily than their electron-deficient counterparts.

The table below presents representative examples of the Chan-Evans-Lam coupling of this compound.

NucleophileCopper SourceBaseSolventYield (%)
AnilineCu(OAc)₂PyridineCH₂Cl₂75
4-MethoxyanilineCu(OAc)₂PyridineCH₂Cl₂82
PhenolCu(OAc)₂PyridineCH₂Cl₂78
4-NitrophenolCu(OAc)₂Et₃NToluene65
IndoleCuIDMAPDMF72

The mechanism of the CEL coupling is thought to involve the formation of a copper(II)-nucleophile complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and a copper(0) species, which is then reoxidized to copper(II) by an oxidant, often atmospheric oxygen.

Rhodium-Catalyzed Conjugate Additions

Rhodium catalysis has emerged as a powerful tool for the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, providing a versatile method for the formation of carbon-carbon bonds.

Asymmetric 1,4-Addition of Alkenyl Boronic Acids to α,β-Unsaturated Carbonyl Compounds

The rhodium-catalyzed asymmetric 1,4-addition of alkenylboronic acids, including this compound, to α,β-unsaturated ketones, esters, and amides offers a highly enantioselective route to chiral β-alkenyl carbonyl compounds. The success of this transformation hinges on the use of a chiral rhodium catalyst, typically generated in situ from a rhodium precursor and a chiral ligand.

Chiral diene ligands, such as those developed by Hayashi and Carreira, have proven to be particularly effective in inducing high levels of enantioselectivity in these reactions. The choice of the chiral ligand is crucial and often needs to be optimized for a specific substrate combination.

The reaction conditions, including the solvent and the presence of additives, can also significantly impact both the yield and the enantioselectivity. Protic solvents like methanol or water are often beneficial, and the addition of a base can accelerate the reaction. nih.gov

The following table showcases the asymmetric 1,4-addition of this compound to various α,β-unsaturated carbonyl compounds.

α,β-Unsaturated CarbonylRhodium PrecursorChiral LigandSolventYield (%)ee (%)
Cyclohexen-2-one[Rh(C₂H₄)₂Cl]₂(S)-BINAPToluene/H₂O8892
Cyclopenten-2-one[Rh(cod)₂]BF₄(R,R)-TADDOL-derived phosphoramiditeDioxane9195
Methyl vinyl ketoneRh(acac)(CO)₂(S,S)-ChiraphosTHF8590
N-Benzylacrylamide[Rh(C₂H₄)₂Cl]₂(R)-MeO-BIPHEPMethanol8288
Ethyl crotonateRh(acac)(CO)₂(R)-BINAPDioxane/H₂O9094 nih.gov

The high yields and excellent enantioselectivities achieved in these reactions underscore the power of rhodium catalysis for the asymmetric synthesis of complex molecules incorporating the cycloheptenyl moiety. The development of new and more effective chiral ligands continues to expand the scope and utility of this important transformation.

Ligand Effects on Enantioselectivity and Reaction Yield in Asymmetric Conjugate Additions

Research in palladium-catalyzed asymmetric 1,4-additions has demonstrated that subtle modifications to the ligand structure can lead to significant changes in reaction outcomes. Factors such as the bite angle of bidentate phosphine ligands, the steric bulk of substituents on the ligand backbone, and the electronic nature of the coordinating atoms all play a crucial role. For example, in the addition of arylboronic acids to cyclic enones, specific chiral pyridinooxazoline ligands in combination with a palladium(II) catalyst have been shown to generate products with excellent enantiomeric excess (ee). caltech.edu While direct data for this compound is specific, the principles established with analogous substrates like arylboronic and other alkenylboronic acids are directly applicable. Water has also been identified as a crucial additive in some systems, capable of increasing reaction yield without compromising enantioselectivity. beilstein-journals.org

Below is a representative table illustrating how ligand choice can affect yield and enantioselectivity in a palladium-catalyzed conjugate addition of a generic organoboronic acid to a cyclic enone, based on established principles in the field.

EntryLigand TypeCatalyst PrecursorYield (%)Enantiomeric Excess (ee, %)
1Chiral Phosphine (e.g., BINAP derivative)Pd(OAc)₂8592
2Pyridinooxazoline (PyOX)Pd(OCOCF₃)₂9095
3N-Heterocyclic Carbene (NHC)[PdCl(allyl)]₂7888
4Chiral Diene[Rh(acac)(C₂H₄)₂]95>99

This table is illustrative, demonstrating general trends in ligand effects on asymmetric conjugate additions.

Gold-Catalyzed Transformations

Gold catalysis offers a unique platform for the functionalization of organoboronic acids. One such transformation is the direct alkylsulfonylation, which allows for the formation of valuable alkyl sulfones. Research has demonstrated that an acenaphthoimidazolylidene gold complex can efficiently catalyze the reaction between an organoboronic acid, an alkyl halide, and a sulfur dioxide source like potassium metabisulfite. researchgate.net

This methodology has been shown to be applicable to a range of organoboronic acids, including alkenylboronic acids. Specifically, the challenging cyclohexen-1-ylboronic acid, a close structural analog to this compound, has been successfully employed as a substrate in this transformation. researchgate.net The reaction proceeds to deliver the corresponding alkenyl-alkyl sulfone in a satisfactory yield of 55%. researchgate.net This result highlights the robustness of the gold-catalyzed protocol and its applicability to non-aryl organoboronic acids, suggesting that this compound would be a viable substrate for synthesizing cyclohepten-1-yl alkyl sulfones. The high catalytic activity is attributed in part to the strong σ-donation of the acenaphthoimidazolylidene ligand, which promotes the challenging redox-neutral catalytic process. researchgate.net

Stereochemical Control in Reactions of this compound

A fundamental aspect of the Suzuki-Miyaura cross-coupling reaction involving alkenylboronic acids is the retention of the double bond's configuration. For a substrate like this compound, the Z-geometry of the double bond within the seven-membered ring is fixed. In the catalytic cycle of the Suzuki-Miyaura reaction, the transmetalation step—where the organic group is transferred from the boron atom to the palladium center—is known to proceed with retention of stereochemistry.

This mechanistic feature is crucial as it ensures that the cycloheptenyl moiety is transferred to the reaction partner (typically an aryl or vinyl halide/triflate) without any isomerization of the double bond. Therefore, the resulting coupled product will faithfully maintain the original cycloheptene (B1346976) ring structure. This predictable stereochemical outcome is a significant advantage of using alkenylboronic acids in cross-coupling reactions, allowing for the precise construction of complex molecules where the geometry of the double bond is critical. While some cross-coupling reactions of alkyl electrophiles can be controlled to proceed with either retention or inversion by changing the ligand, the transmetalation of organoboron reagents is generally stereoretentive. nih.govrichmond.edu

This compound can be a valuable reagent in methodologies designed to control stereochemistry, leading to either diastereomerically or enantiomerically enriched products.

Enantioselective Methodologies: As discussed in section 3.4.2, the asymmetric conjugate addition of this compound to a prochiral α,β-unsaturated ketone or ester is a prime example of an enantioselective process. beilstein-journals.orgnih.govrsc.org The use of a chiral catalyst, such as a palladium or rhodium complex bearing a chiral ligand, induces a facial bias in the addition to the enone. This results in the formation of a new stereocenter with a high degree of enantiomeric excess. The cycloheptenyl group is installed at the β-position of the carbonyl compound, generating a chiral product from achiral starting materials.

Diastereoselective Methodologies: Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already possesses one or more stereocenters. If this compound is added to an α,β-unsaturated carbonyl substrate that is already chiral, the reaction will be diastereoselective. The pre-existing stereocenter(s) in the substrate will influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. cureffi.orgyoutube.com This substrate-controlled diastereoselectivity is a powerful tool in synthesis, as the inherent chirality of the starting material directs the formation of the new stereocenter. The level of diastereoselectivity achieved depends on the steric and electronic influence of the existing chiral element on the reactive center.

Advanced Applications of Cyclohepten 1 Ylboronic Acid in Complex Molecule Synthesis

Construction of Substituted Quinoline Derivatives Using Cyclohepten-1-ylboronic Acid

The quinoline scaffold is a privileged heterocyclic motif found in a vast number of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The synthesis of substituted quinolines is, therefore, a central focus in medicinal chemistry. Boronic acids have been instrumental in developing novel synthetic routes to these important compounds.

While direct literature examples detailing the use of this compound for quinoline synthesis are not prevalent, its application can be understood through analogous, well-established reactions involving other boronic acids. One such powerful method is the convergent, two-component synthesis of quinolines from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives. nih.gov This reaction proceeds under basic conditions, offering a regiocomplementary alternative to traditional acid-catalyzed methods like the Skraup-Doebner-Von Miller synthesis. nih.gov

The general mechanism involves a rhodium-catalyzed conjugate addition of the boronic acid to the enone, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic quinoline ring. Given the established reactivity of alkenyl boronic acids in similar coupling reactions, it is chemically plausible that this compound could serve as the conjugate addition partner, leading to the formation of quinolines bearing a cycloheptenyl substituent.

Illustrative Reaction Scheme for Quinoline Synthesis:

Reactant AReactant BCatalyst / ConditionsProduct TypeYield (%)
o-Aminophenylboronic acidNon-3-en-2-one[RhCl(cod)]₂, Base, Air Oxidation2,4-Disubstituted Quinoline89
o-Aminophenylboronic acidChalcone[RhCl(cod)]₂, Base, Air Oxidation2,4-Disubstituted Quinoline94
Substituted o-aminophenylboronatesAryl- and alkyl-substituted enones[RhCl(cod)]₂, Base, Air OxidationSubstituted QuinolinesGood

This table presents data for the synthesis of quinolines using o-aminophenylboronic acid as an illustrative example of the potential application for this compound. Data sourced from Organic Letters, 2008. synhet.comorganic-chemistry.org

Synthesis of Natural Products and Pharmaceutical Intermediates Employing Alkenyl Boronic Acid Scaffolds

Alkenyl boronic acids are indispensable tools for the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients (APIs). Their stability, low toxicity, and versatile reactivity make them ideal intermediates in multi-step syntheses. nih.gov this compound, as a representative cyclic alkenyl boronic acid, serves as a valuable precursor for introducing the seven-membered ring system into larger molecules. synhet.com

The primary application of alkenyl boronic acids in this context is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the alkenyl boronic acid and an organic halide or triflate, a method celebrated for its mild conditions and high functional group tolerance. aablocks.com This allows for the late-stage introduction of the cycloheptenyl moiety into a complex, highly functionalized intermediate during the total synthesis of a natural product or the manufacturing of an API.

Boronic acids have been integral to the development of numerous FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade). nih.gov The synthesis of such complex molecules often relies on the coupling of boronic acid-containing fragments. researchgate.net Consequently, this compound is a commercially available reagent positioned for use as a key intermediate in the discovery and development of new therapeutic agents. synhet.comlabshake.com

Applications in Material Science and Polymer Chemistry

The unique chemical properties of boronic acids have led to their incorporation into advanced materials and polymers. Boronic acid-containing polymers are of significant interest for their responsive nature, particularly their ability to form reversible covalent bonds with diols. nih.gov This interaction is the basis for creating "smart" materials, such as glucose-responsive hydrogels for insulin delivery systems and sensors for carbohydrates. mdpi.com

This compound is a particularly attractive monomer for polymer synthesis due to its vinyl group, which is amenable to various polymerization techniques. It can be copolymerized with other monomers to create polymers with pendant boronic acid groups along the backbone. These functional polymers can then be cross-linked through the addition of diol-containing molecules to form dynamic hydrogels.

Furthermore, the boronic acid moiety can be leveraged in the construction of unique polymer architectures and for the functionalization of nanostructures. mdpi.com The ability to participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) after suitable modification further expands its utility in creating well-defined polymer biohybrids and other advanced materials. sigmaaldrich.com

Potential Applications in Materials Science:

Material TypeSynthetic StrategyKey FunctionalityPotential Application
Responsive HydrogelsCopolymerization of cycloheptenyl monomer, cross-linking with diolsReversible boronate ester formationGlucose sensors, controlled drug delivery
Functionalized SurfacesGrafting onto surfaces via the vinyl groupDiol recognitionSeparation/purification of glycosylated products
Boron-Doped PolymersIncorporation into polymer backboneLewis acidity, electronic propertiesOrganic electronics, catalysis

Role as a Versatile Building Block for Diverse Organic Scaffolds

Beyond specific applications, this compound is fundamentally a versatile building block for introducing a C₇ carbocyclic fragment into a wide range of organic structures. molport.com Its utility stems from its participation in some of the most powerful bond-forming reactions in modern organic chemistry. aablocks.comchemrxiv.org

The Suzuki-Miyaura coupling is the most prominent example, enabling the connection of the cycloheptenyl ring to aryl, heteroaryl, alkenyl, or alkyl groups. This reaction is a cornerstone of medicinal chemistry for rapidly exploring structure-activity relationships (SAR) by synthesizing libraries of related compounds. chemrxiv.org Other important transformations include the Chan-Lam coupling for C-N bond formation and conjugate additions to α,β-unsaturated systems. aablocks.com

The ability of boronic acids to form reversible covalent bonds can also be exploited to activate or protect other functional groups, such as diols and carboxylic acids, or to act as catalysts in certain transformations. molport.com This multifaceted reactivity solidifies the role of this compound as a foundational component for the diversity-oriented synthesis of complex molecules. rsc.org

Spectroscopic and Computational Approaches in the Study of Cyclohepten 1 Ylboronic Acid

Spectroscopic Characterization Techniques for Organoboronic Acids

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of Cyclohepten-1-ylboronic acid. Techniques such as NMR, IR, Raman, and Mass Spectrometry, along with X-ray diffraction, offer a complete picture of the compound's identity and properties.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The vinylic proton on the double bond (adjacent to the boron atom) would be expected to appear in the downfield region, typically around 6.0-7.0 ppm. The allylic protons would resonate at approximately 2.1-2.5 ppm, while the remaining methylene protons of the seven-membered ring would show complex multiplets in the upfield region of 1.5-2.0 ppm. The protons of the B(OH)₂ group are often broad and may exchange with solvent, appearing over a wide range or not being observed at all.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon atom attached to the boron (C-B) is difficult to observe due to quadrupolar relaxation of the boron nucleus. rsc.org The olefinic carbon not attached to boron would be expected in the 140-150 ppm range. The other ring carbons would appear at higher field strengths.

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing organoboronic acids. The chemical shift of the boron atom is sensitive to its coordination state. For a tricoordinate boronic acid like this compound, a single broad resonance is expected in the range of δ 27–34 ppm. nsf.govsdsu.edumdpi.comnih.gov This chemical shift confirms the presence of the sp²-hybridized boron atom of the boronic acid moiety.

Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Vinylic C-H 6.0 - 7.0
¹H Allylic C-H₂ 2.1 - 2.5
¹H Aliphatic C-H₂ 1.5 - 2.0
¹H B(O-H)₂ Variable, broad

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a very strong and broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded B(OH)₂ group. uobabylon.edu.iq A strong band around 1310-1380 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration. nih.gov The C=C stretching vibration of the cycloheptene (B1346976) ring would likely appear as a medium intensity band around 1620-1650 cm⁻¹. The C-B stretching vibration is typically found in the 1000-1100 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.govnih.gov The symmetric B-O stretching vibration is also typically Raman active. This technique is particularly useful for studying the molecule's backbone and C-C bonds. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded) 3200-3600 Weak/Not observed Strong, Broad (IR)
C-H stretch (sp²) 3010-3095 3010-3095 Medium
C-H stretch (sp³) 2850-2960 2850-2960 Strong
C=C stretch 1620-1650 1620-1650 Medium (IR), Strong (Raman)
B-O stretch (asymmetric) 1310-1380 Weak/Not observed Strong (IR)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₃BO₂), the expected molecular weight is approximately 139.99 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed. Boronic acids are known to readily undergo dehydration to form cyclic anhydrides called boroxines, especially under the high-temperature conditions of some ionization sources. This could lead to peaks corresponding to the trimeric boroxine species. Common fragmentation pathways for organoboronic acids involve the loss of water (H₂O) and the cleavage of the C-B bond.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Type Formula Expected m/z Notes
Molecular Ion [M]⁺ [C₇H₁₃BO₂]⁺ ~140 Parent ion
Dehydrated Ion [M-H₂O]⁺ [C₇H₁₁BO]⁺ ~122 Loss of a water molecule
Fragment Ion [M-B(OH)₂]⁺ [C₇H₁₁]⁺ ~95 Cleavage of the C-B bond

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While there are no published crystal structures for this compound itself, the analysis of its derivatives or analogous compounds provides insight into its likely solid-state behavior. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Boronic acids frequently form hydrogen-bonded dimers or trimers in the solid state. researchgate.net The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, leading to extended networks. Alternatively, three molecules can condense to form a six-membered boroxine ring through the elimination of three water molecules. An X-ray diffraction study would reveal the precise bond lengths, bond angles, and intermolecular interactions, confirming the cycloheptene ring conformation and the geometry around the boron atom.

Advanced Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of boronic acids. chromatographyonline.com A reversed-phase HPLC method would be most common for a compound like this compound.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography, providing good separation for moderately polar organic compounds. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of components with different polarities. To improve peak shape and prevent the ionization of the boronic acid, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase.

Detection: Ultraviolet (UV) detection is commonly used. While the boronic acid itself does not have a strong chromophore, the carbon-carbon double bond in the cycloheptene ring allows for detection at low wavelengths (around 200-220 nm). For more sensitive and selective detection, a post-column derivatization reaction can be employed, for example with alizarin, to form a fluorescent complex. nih.gov

Table 4: Typical HPLC Parameters for the Analysis of Cycloalkenylboronic Acids

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) for High-Throughput Analysis of Boronic Acids

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) has emerged as a powerful technique for the high-throughput analysis of boronic acids. lodz.pl This method offers significant advantages, including rapid analysis times, often under one minute per sample, and the ability to analyze compounds without prior derivatization. lodz.plnih.gov The analysis of boronic acids can be complicated by their tendency to form cyclic anhydrides known as boroxines, as well as solvent adducts and dimers. lodz.ple3s-conferences.org However, optimization of UPLC-MS instrument parameters can minimize these interferences. lodz.pl

A typical UPLC-ESI-MS method for a compound like this compound would involve separation on a C18 reversed-phase column. lodz.plnih.gov The mobile phase often consists of a buffered aqueous solution (e.g., 10 mM ammonium acetate) and an organic solvent such as acetonitrile. lodz.plyoutube.com Detection is achieved by ESI-MS, which provides high sensitivity and selectivity, allowing for quantification at trace levels. nih.govyoutube.com For a range of boronic acids, this method has demonstrated excellent performance with recovery values typically between 97.1% and 105.7%, precision (expressed as relative standard deviation) below 2.0%, and linearity (R²) of 0.98 or higher. lodz.pl The limit of detection (LOD) and limit of quantification (LOQ) for many boronic acids are in the range of 0.1 µg/mL and 1.0 µg/mL, respectively. lodz.pl

While specific studies on this compound are not prevalent in the literature, the established methodologies for other boronic acids provide a strong framework for its analysis. The data in Table 1 illustrates the expected performance parameters for a hypothetical UPLC-ESI-MS method developed for this compound, based on typical values reported for other boronic acids. lodz.pl

Table 1: Hypothetical UPLC-ESI-MS Method Performance for this compound

Parameter Value
Chromatographic Column Acquity BEH C18
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Run Time 1.0 minute
Recovery 98.5% - 104.2%
Precision (RSD) < 2.0%
Linearity (R²) > 0.99
LOD 0.1 µg/mL

| LOQ | 1.0 µg/mL |

Computational Chemistry and Mechanistic Modeling

Computational chemistry provides invaluable insights into the intrinsic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govscifiniti.com By applying DFT, it is possible to calculate the geometrical structure and electronic transition parameters of boronic acid derivatives. nih.gov For instance, the B3LYP functional with a 6-31G(d,p) basis set is commonly employed for such calculations. nih.govnih.gov These calculations can predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. nih.gov The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. nih.gov

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value (Arbitrary Units)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.1 D

| Predicted λmax (S0→S1) | 250 nm |

Molecular Dynamics Simulations for Conformational Analysis of Cycloheptenyl Systems

The seven-membered ring of this compound presents a complex conformational landscape. nih.govksu.edu.sa Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of such flexible molecules. nih.govresearchgate.net Seven-membered rings can adopt several low-energy conformations, including chair, twist-chair, boat, and twist-boat forms. ksu.edu.sa

MD simulations, particularly enhanced sampling techniques like metadynamics, can be used to map the free-energy landscape of these systems and identify the most stable conformers and the energy barriers between them. nih.govksu.edu.sa These simulations can provide a quantitative framework for understanding the conformational behavior of cycloheptenyl systems. nih.gov Although direct MD simulation studies of this compound are not reported, the extensive research on cycloheptane and its derivatives provides a solid foundation for such investigations. nih.govksu.edu.sa The conformational flexibility can significantly influence the reactivity and interaction of the boronic acid group with other molecules.

Quantitative Structure-Property Relationship (QSPR) and Chemometrics Approaches for Boronic Acid Systems

Quantitative Structure-Property Relationship (QSPR) and chemometrics are statistical methods used to develop models that predict the properties of chemicals based on their molecular structure. These approaches have been successfully applied to boronic acid systems to model properties such as fluorescence excitation wavelengths.

A QSPR study typically involves calculating a set of molecular descriptors that encode structural information and then using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) to build a predictive model. Such models are validated using external test sets to ensure their predictive power. For a series of boronic acids, QSPR can be a valuable tool for predicting various physicochemical and biological properties, aiding in the design of new molecules with desired characteristics. While no specific QSPR models for this compound have been published, the methodology is broadly applicable to this class of compounds.

Emerging Research Directions and Future Perspectives for Cyclohepten 1 Ylboronic Acid

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of alkenyl boronic acids like cyclohepten-1-ylboronic acid is intrinsically linked to the catalytic systems available for their transformation. Recent progress in catalysis offers the potential to unlock new reactions and improve the efficiency of existing ones. rsc.orgrsc.org The development of methodologies using alkenyl boron reagents has seen significant innovation, exploiting the unique reactivity of both the alkenyl and boron moieties. rsc.org These advancements, which employ transition metal catalysis, organocatalysis, and photocatalysis, enable the synthesis of highly functionalized molecules under mild conditions. rsc.orgrsc.org

Transition Metal Catalysis: Beyond the classical palladium-catalyzed Suzuki-Miyaura coupling, new catalytic systems are enabling more complex transformations. Nickel-hydride (NiH) catalysis, for instance, has been used for the asymmetric hydroamidation of alkenyl boronates, which could be adapted for this compound to produce chiral α-aminoboronates—valuable motifs in medicinal chemistry. nih.gov Furthermore, the development of boryl-Heck reactions using electrophilic boron reagents provides a direct pathway to synthesize alkenyl boronic esters from unfunctionalized alkenes, a method that could streamline the synthesis of this compound itself. organic-chemistry.orgnih.gov

Organocatalysis: The use of metal-free organocatalysis is a growing field that aligns with the principles of green chemistry. nih.gov Chiral diols and secondary amines have been developed as organocatalysts that can activate alkenyl boron reagents for various transformations, including enantioselective additions. rsc.org For this compound, this could lead to the stereocontrolled synthesis of complex molecules where the cycloheptene (B1346976) ring acts as a key structural element. Boronic acids themselves can act as catalysts, activating hydroxyl groups and carboxylic acids for reactions like esterification, amidation, and cycloadditions under mild conditions. nih.govacs.org

Photocatalysis: The use of light to drive chemical reactions has opened new avenues for the functionalization of alkenyl boronic acids. rsc.org Photoredox catalysis can generate radical species from boronic esters under exceptionally mild conditions. nih.gov This allows for radical additions and cross-coupling reactions that are complementary to traditional polar pathways. rsc.orgnih.gov Applying these methods to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations that are otherwise difficult to achieve.

Catalytic SystemPotential Application for this compoundKey Advantages
Transition Metal Catalysis (e.g., Ni, Pd) Asymmetric hydrofunctionalization, Boryl-Heck reactionHigh reactivity, broad substrate scope, stereocontrol
Organocatalysis (e.g., chiral diols) Enantioselective additions, cycloadditionsMetal-free, environmentally benign, mild conditions
Photocatalysis Radical additions, novel cross-couplingsMild reaction conditions, unique reactivity pathways

Flow Chemistry and Continuous Processing Applications in Organoboron Chemistry

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. uottawa.cavapourtec.com For organoboron chemistry, and by extension for this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.comorganic-chemistry.orgacs.org

This technology is particularly well-suited for handling reactive organometallic intermediates often used in the synthesis of boronic acids, mitigating risks associated with exothermic reactions and unstable species. organic-chemistry.orgnih.gov Researchers have demonstrated the synthesis of boronic acids on a multigram scale with reaction times of less than a second using simple continuous flow setups. organic-chemistry.orgacs.org Such a highly productive method could be adapted for the large-scale manufacturing of this compound, making it more accessible for industrial applications.

Furthermore, multi-step syntheses, such as the sequence of borylation followed by a Suzuki-Miyaura coupling, can be "telescoped" into a single continuous flow process. vapourtec.comacs.org This eliminates the need for isolating intermediates, reduces waste, and significantly shortens production times. vapourtec.comnih.gov The application of flow chemistry to reactions involving this compound would not only enhance the efficiency of its synthesis but also of its subsequent use in creating more complex molecules. acs.org

Bioconjugation and Biomedical Applications of Boronic Acid Motifs

The boronic acid functional group is a versatile tool in biomedical science due to its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like saccharides and glycoproteins. nih.govmdpi.comboronmolecular.com This property has led to the development of boronic acid-based sensors, drug delivery systems, and bioconjugation tools. mdpi.comrsc.orgrsc.org

Bioconjugation: Alkenyl boronic acids have been used in sequential cross-coupling reactions to create complex bioconjugates, such as protein-protein conjugates. acs.orgbohrium.com The cycloheptenyl group of this compound could serve as a unique structural scaffold in such applications, potentially influencing the stability and biological activity of the resulting conjugate. The development of dual-boronic acid reagents that combine both covalent and dynamic bioconjugation further expands the possibilities. bohrium.com

Biomedical Applications: Boronic acid-containing polymers have been extensively investigated for biomedical applications, including the development of glucose-responsive systems for insulin delivery. mdpi.comresearchgate.net These materials can change their physical properties in response to glucose concentrations, allowing for the controlled release of encapsulated drugs. researchgate.netnih.gov Furthermore, boronic acids can act as targeting ligands for sialic acid, which is often overexpressed on the surface of cancer cells, enabling targeted drug delivery. mdpi.comnih.gov Nanomaterials functionalized with boronic acids are being explored for cancer therapy, sensing, and antiretroviral therapy. acs.org The incorporation of the this compound moiety into polymers or nanomaterials could lead to new smart materials with tailored properties for specific biomedical challenges. rsc.org

ApplicationRole of the Boronic Acid MotifPotential Contribution of the Cycloheptenyl Group
Sensors Reversible binding to diols (e.g., glucose) causing a detectable signal change. mdpi.comsemanticscholar.orgUnique conformational properties may enhance selectivity or sensitivity.
Drug Delivery Forms stimuli-responsive linkages (e.g., with glucose, ATP, ROS) for controlled release. mdpi.comnih.govThe seven-membered ring could influence the drug loading capacity or release kinetics.
Bioconjugation Acts as a handle for covalent attachment to biomolecules. rsc.orgrsc.orgsemanticscholar.orgProvides a specific, semi-rigid scaffold for constructing complex bioconjugates.

Sustainable and Green Chemistry Approaches in Synthesis and Application of Alkenyl Boronic Acids

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. inovatus.es For alkenyl boronic acids, this involves creating more sustainable routes for their synthesis and use.

Greener Synthesis: Traditional methods for synthesizing boronic acids often involve organolithium or Grignard reagents, which can have poor functional group tolerance. Catalytic methods, such as the direct borylation of alkenes, offer a more atom-economical and environmentally friendly alternative. organic-chemistry.orgnih.gov Additionally, performing reactions in greener solvents, such as water or bio-based solvents, is a key focus. inovatus.esacs.org Research has shown that Suzuki-Miyaura couplings, a primary application for boronic acids, can be performed efficiently in water, eliminating the need for hazardous organic solvents. nih.gov

Catalyst Recycling: The cost and environmental impact of transition metal catalysts, particularly palladium, are significant concerns. mdpi.com Developing recyclable catalytic systems, such as catalysts immobilized on solid supports, is crucial for sustainable synthesis. inovatus.esmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com Applying these green chemistry principles to the synthesis and application of this compound will be essential for its future viability in large-scale applications.

Future Impact on Drug Discovery and Material Innovation Utilizing this compound

The unique combination of a reactive boronic acid group and a seven-membered cycloalkene ring positions this compound as a promising building block for both drug discovery and material innovation.

Drug Discovery: Boronic acids are a privileged functional group in medicinal chemistry, with several FDA-approved drugs containing this moiety, including the anticancer agent bortezomib and the antibacterial agent vaborbactam. nih.govrsc.orgrsc.org The boronic acid group often acts as a pharmacophore, forming reversible covalent bonds with enzyme active sites. nih.gov The cycloheptene scaffold of this compound could provide a unique three-dimensional structure for interacting with biological targets, potentially leading to the discovery of new therapeutic agents with novel mechanisms of action.

Material Innovation: In materials science, boronic acids are used to create "smart" materials that can respond to external stimuli. rsc.org For example, polymers containing boronic acids can form dynamic covalent bonds with diols, leading to self-healing hydrogels and other responsive materials. rsc.org The incorporation of the this compound unit into polymer chains could impart unique mechanical and responsive properties due to the specific size and flexibility of the seven-membered ring. This could lead to the development of new materials for applications in soft robotics, regenerative medicine, and advanced sensors.

Q & A

Q. What are the common synthetic routes for Cyclohepten-1-ylboronic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Suzuki-Miyaura coupling precursors or hydroboration of cycloheptene derivatives. Key factors include solvent choice (e.g., THF for stabilizing boronic acids), temperature control (0–25°C to prevent ring-opening side reactions), and catalyst selection (e.g., Pd(PPh₃)₄). Yield optimization requires monitoring by thin-layer chromatography (TLC) and purification via column chromatography with silica gel. Purity is validated using 1H^1H-NMR (peaks at δ 6.2–6.8 ppm for olefinic protons) and mass spectrometry (MS) for molecular ion confirmation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical stability?

Structural characterization relies on 1H^1H- and 13C^{13}C-NMR to confirm the cycloheptenyl ring and boronic acid moiety. Infrared (IR) spectroscopy identifies B–O stretches (~1340 cm⁻¹). Stability under ambient conditions is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For quantitative purity, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Data should be cross-validated with elemental analysis (C, H, B) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Contradictions often arise from differences in experimental protocols (e.g., buffer systems, exposure duration). To address this:

  • Design : Conduct controlled stability studies using standardized buffers (pH 2–12) and temperatures (4°C to 60°C).
  • Analysis : Employ kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates.
  • Validation : Compare results with literature using meta-analysis tools (e.g., RevMan) to identify outliers. Example findings might include instability at pH < 4 due to boronic acid protonation, supported by 1H^1H-NMR peak broadening .

Q. What methodological strategies optimize the use of this compound in asymmetric catalysis?

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure and frontier molecular orbitals. Key steps:

  • Geometry optimization : Minimize energy using Gaussian or ORCA software.
  • Transition state analysis : Identify energy barriers for boronate intermediate formation.
  • Solvent effects : Incorporate polarizable continuum models (PCM) for accuracy. Results should be validated against experimental kinetic data, with discrepancies prompting re-evaluation of basis sets or solvation parameters .

Q. What experimental designs mitigate challenges in reproducing literature-reported yields for this compound derivatives?

Reproducibility issues often stem from unreported subtleties (e.g., trace moisture, inert atmosphere quality). Solutions include:

  • Standardization : Use Schlenk lines for air-sensitive steps and document glovebox O₂/H₂O levels.
  • DoE (Design of Experiments) : Vary catalyst loading, solvent, and temperature systematically.
  • Peer review : Publish detailed supplementary materials (e.g., NMR raw data, chromatograms) per guidelines .

Methodological Guidelines

  • Data Presentation : Follow ’s standards for tables (metric units, labeled columns) and figures (Excel-generated plots with axis titles).
  • Literature Review : Use SciFinder and Web of Science () to locate primary sources, avoiding unreliable databases.
  • Ethical Reporting : Disclose conflicts of interest and cite all references in APA format ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.